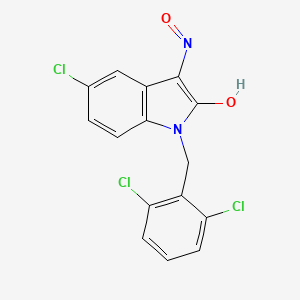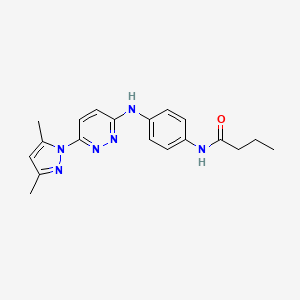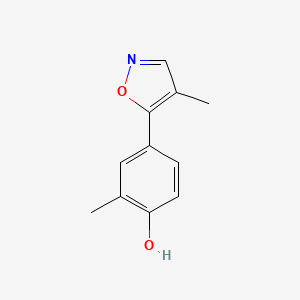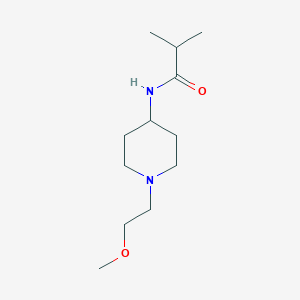
5-氯-1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮 3-肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a useful research compound. Its molecular formula is C15H9Cl3N2O2 and its molecular weight is 355.6. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DAAO 抑制和镇痛作用
研究表明,类似于 5-氯-1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮 3-肟的衍生物已被合成并评估其作为 d-氨基酸氧化酶 (DAAO) 抑制剂的潜力。一项研究强调,5-氮杂喹喔啉-2,3-二酮衍生物,特别是 8-氯-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮,在体外表现出有效的抑制活性。这表明这些化合物,包括与 5-氯-1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮 3-肟 相似的结构,可以通过相关的氢键相互作用显着增强结合亲和力。此类化合物的镇痛作用已在啮齿动物模型中得到证实,表明它们在治疗慢性疼痛和吗啡镇痛耐受性方面具有潜力,暗示该化合物可能应用于 (谢等人,2016 年)。
抗炎潜力
另一项研究探索了 5-苯亚甲基噻唑烷酮的抗炎潜力,特别关注了临床前研究中该系列中的化合物。研究表明,这些化合物抑制了环氧合酶活性,并在体内模型中表现出显着的抗炎作用,这可能表明 5-氯-1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮 3-肟 在抗炎药物开发领域具有类似的潜力 (Uchôa 等人,2009 年)。
糖原合酶激酶-3 抑制
对糖原合酶激酶 (GSK)-3(一种参与炎症细胞因子调节的激酶)抑制的研究表明,3-(2,4-二氯苯基)-4-(1-甲基-1H-吲哚-3-基)-1H-吡咯-2,5-二酮 (SB216763) 等化合物可以在小鼠模型中使用时预防肺部炎症和随后的纤维化。这表明类似于 5-氯-1-(2,6-二氯苄基)-1H-吲哚-2,3-二酮 3-肟 的化合物在治疗以炎症和纤维化改变为特征的疾病中具有潜在的治疗应用 (Gurrieri 等人,2010 年)。
生化分析
Biochemical Properties
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, modulating their activity. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The compound’s interaction with biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic functions.
Cellular Effects
The effects of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions . This inhibition can lead to changes in gene expression, particularly those genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects .
Transport and Distribution
Within cells and tissues, 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its efficacy by ensuring it reaches its intended targets within the cell .
属性
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-8-4-5-13-9(6-8)14(19-22)15(21)20(13)7-10-11(17)2-1-3-12(10)18/h1-6,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJBNFFPLMBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)
![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)

![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)

